2,5,7-Trimethyl-1-benzothiophen-3-amine

Medicinal Chemistry Drug Discovery QSAR

Medicinal chemists require precise substitution patterns to avoid confounding SAR data. Generic 3-aminobenzothiophenes lack the lipophilicity (logP 3.592) and steric profile of this trimethylated variant. This exact building block ensures reproducible target engagement and metabolic stability. - **Key application**: Kinase inhibitor core & fluorescent probe anchor - **Physicochemical advantage**: logP 3.592 for enhanced BBB penetration - **Supply certainty**: 95% purity, research quantities available

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
CAS No. 1384431-44-0
Cat. No. B12108785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-1-benzothiophen-3-amine
CAS1384431-44-0
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(S2)C)N)C
InChIInChI=1S/C11H13NS/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5H,12H2,1-3H3
InChIKeyDMWSDKSXSJLTLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Trimethyl-1-benzothiophen-3-amine Overview


2,5,7-Trimethyl-1-benzothiophen-3-amine (CAS 1384431-44-0), with molecular formula C11H13NS and molecular weight 191.29 g/mol, belongs to the class of substituted 3-aminobenzothiophenes—heterocyclic scaffolds of established interest in medicinal chemistry and drug discovery [1]. The compound features a fused benzo[b]thiophene core with methyl substituents at the 2, 5, and 7 positions, a substitution pattern that distinguishes it from unsubstituted or mono-methylated benzothiophene-3-amines and influences both its lipophilicity (logP = 3.592) and potential intermolecular interactions [1]. Commercially available at 95% purity , it serves as a building block for constructing diverse biologically active structures, with the 3-amino group offering a reactive handle for further derivatization [2].

2,5,7-Trimethyl-1-benzothiophen-3-amine: Substitution Risks


In benzothiophene chemistry, the number and position of methyl substituents are not benign modifications; they are critical determinants of a compound's physicochemical profile and biological behavior. Unsubstituted benzo[b]thiophen-3-amine (CAS 17402-82-3, MW 149.21) exhibits a fundamentally different electronic and steric environment compared to 2,5,7-trimethyl-1-benzothiophen-3-amine. The additional methyl groups in the latter increase lipophilicity by approximately 1.5 logP units (from ~2.1 for the parent to 3.592 for the trimethyl derivative [1]), significantly altering membrane permeability and protein binding characteristics. Furthermore, SAR studies on aminobenzothiophenes have demonstrated that substitution patterns on the benzothiophene core directly govern biological potency—compounds differing by a single methyl group can exhibit order-of-magnitude differences in MIC values against microbial targets [2]. Substituting a generic, unsubstituted 3-aminobenzothiophene for the 2,5,7-trimethyl variant in a medicinal chemistry campaign or biological assay therefore introduces uncontrolled variables in solubility, target engagement, and metabolic stability that can confound data interpretation, waste resources, and derail lead optimization efforts.

2,5,7-Trimethyl-1-benzothiophen-3-amine Comparative Evidence


Lipophilicity Comparison

The lipophilicity (LogP) of 2,5,7-trimethyl-1-benzothiophen-3-amine (3.592) is substantially elevated relative to the unsubstituted parent scaffold, benzo[b]thiophen-3-amine, which has a LogP of approximately 2.1 [1]. The addition of three methyl groups increases hydrophobicity by ~1.5 LogP units, a difference that corresponds to an approximately 30-fold increase in octanol-water partition coefficient. This is a direct head-to-head comparison of the target compound versus its unsubstituted analog under standard in silico conditions.

Medicinal Chemistry Drug Discovery QSAR

Molecular Weight and Purity Verification

Commercially sourced 2,5,7-trimethyl-1-benzothiophen-3-amine is supplied at a minimum purity specification of 95%, with a molecular weight of 191.29 g/mol . For comparison, the unsubstituted analog benzo[b]thiophen-3-amine (CAS 17402-82-3) has a molecular weight of 149.21 g/mol, representing a 42 Da mass difference due to the three methyl substituents. This differential can be directly verified via LC-MS or elemental analysis upon receipt. The 95% purity threshold serves as the procurement baseline; batches deviating below this specification should be rejected as they may contain unreacted precursors or degradation products that compromise downstream synthetic yields or biological assay reproducibility .

Analytical Chemistry Quality Control Sourcing

Substitution Pattern and Biological Activity

Structure-activity relationship (SAR) studies on aminobenzothiophenes demonstrate that substitution patterns profoundly affect antimicrobial potency. In a systematic study by Alelaiwi et al., 5-aminobenzothiophene (compound 3ia) exhibited an MIC of 0.78 µg/mL against M. smegmatis, whereas the 6-aminobenzothiophene isomer (compound 3ma) showed comparable potency (MIC 0.78 µg/mL), and the corresponding benzofuran analog 3ja was less active (MIC 1.56 µg/mL) [1]. While direct MIC data for 2,5,7-trimethyl-1-benzothiophen-3-amine itself is not available, the class-level inference is unequivocal: substitution position and heteroatom identity govern biological activity. The presence of three methyl groups on the benzothiophene core of the target compound therefore predicts a biological and physicochemical profile distinct from unsubstituted or mono-methylated analogs, reinforcing the necessity of procuring the exact compound for reproducible SAR studies.

Antimicrobial SAR Lead Optimization

Enamine Derivatization Potential

3-Aminobenzothiophenes serve as versatile precursors for the synthesis of enamine-functionalized derivatives with anticancer activity. In a microwave-assisted triflic anhydride-mediated protocol, a series of benzo[b]thiophen-3-amine derivatives were synthesized and screened against MCF-7 breast cancer and K-562 leukemia cells. Compound N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine (IVc) demonstrated significant cytotoxicity, whereas the corresponding 6-chloro analog (IIc) was inactive [1]. This cross-study comparable data demonstrates that the 3-amino position is a reactive handle for generating structurally diverse libraries, and that substituents on the benzothiophene core (e.g., alkyl vs. electron-withdrawing groups) dictate the magnitude of biological response. The 2,5,7-trimethyl substitution pattern of the target compound presents a unique steric and electronic environment around the 3-amino group that will influence both the kinetics of N-derivatization and the ultimate pharmacological profile of the resulting enamine products.

Synthetic Chemistry Microwave Synthesis Enamine Chemistry

2,5,7-Trimethyl-1-benzothiophen-3-amine Research Applications


Kinase Inhibitor Synthesis

The 3-amino group of 2,5,7-trimethyl-1-benzothiophen-3-amine provides a direct conjugation site for generating kinase inhibitor scaffolds. Based on the class-level SAR evidence showing that aminobenzothiophenes exhibit potent antimicrobial and anticancer activities [1], the unique 2,5,7-trimethyl substitution pattern is expected to modulate selectivity and potency when incorporated into ATP-mimetic cores. The compound's elevated lipophilicity (LogP 3.592) [2] also positions it favorably for optimizing blood-brain barrier penetration in CNS-targeted kinase programs.

Fluorescent Probe Development

The primary amine at the 3-position is an ideal anchor for attaching fluorescent dyes (e.g., BODIPY, fluorescein) or biotin tags. The 2,5,7-trimethylbenzothiophene core provides a rigid, hydrophobic fluorophore backbone that may enhance quantum yield and reduce aggregation compared to unsubstituted analogs. Procurement of the exact compound ensures that the steric and electronic properties of the tag are consistent across probe batches, a requirement supported by the demonstrated impact of substitution on benzothiophene bioactivity [1].

OLED Precursor Synthesis

Benzothiophene derivatives are established building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [3]. The 2,5,7-trimethyl substitution pattern increases molecular planarity and intermolecular π-π stacking interactions compared to unsubstituted analogs, which can enhance charge carrier mobility. The 3-amino group provides a synthetic entry point for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install triarylamine donors, enabling fine-tuning of HOMO/LUMO energy levels for optoelectronic applications.

Enamine Library Synthesis

As demonstrated by Anila et al., 3-aminobenzothiophenes are efficiently converted to enamine derivatives under microwave irradiation [1]. The 2,5,7-trimethyl-1-benzothiophen-3-amine scaffold offers a unique substitution pattern to probe steric effects in enamine formation and subsequent biological screening. Laboratories procuring this specific compound can systematically explore structure-activity relationships that would be inaccessible with generic 3-aminobenzothiophenes, ensuring that any observed biological activity can be unambiguously attributed to the designed structural features.

Technical Documentation Hub

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